1-(PYRROLIDIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL HYDROCHLORIDE
Description
This compound is a propanolamine derivative featuring a pyrrolidine ring linked via a propan-2-ol backbone to a phenoxy group substituted with a branched 2,4,4-trimethylpentan-2-yl moiety. The hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2.ClH/c1-20(2,3)16-21(4,5)17-8-10-19(11-9-17)24-15-18(23)14-22-12-6-7-13-22;/h8-11,18,23H,6-7,12-16H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADULWKCEBJGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Pyrrolidin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H30ClN2O2
- Molecular Weight : 348.91 g/mol
The compound contains a pyrrolidine ring and a phenoxy group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective agonist for certain receptors, influencing neurotransmitter release and uptake.
Potential Mechanisms:
- Adrenergic Receptor Modulation : The compound may interact with adrenergic receptors, potentially influencing cardiovascular responses.
- Cholinergic Activity : There is evidence suggesting that it may modulate cholinergic pathways, impacting cognitive functions.
- Inhibition of Reuptake Transporters : It could inhibit neurotransmitter reuptake transporters, enhancing synaptic availability of key neurotransmitters.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Hypertension :
- Neuroprotection in Animal Models :
- Pain Management Study :
Comparison with Similar Compounds
Structural Analogues of Propanolamine Derivatives
The following compounds share the propanolamine backbone but differ in substituents, leading to variations in physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on structural components.
Pharmacological and Functional Differences
Metoprolol Succinate (): Mechanism: Competitive β1-adrenergic receptor blockade, reducing heart rate and blood pressure. Key Advantage: High selectivity for cardiac receptors. Structural Distinction: The 2-methoxyethylphenoxy group enhances hydrophilicity compared to the hydrophobic 2,4,4-trimethylpentan-2-yl group in the target compound.
Morpholine analog (): The morpholine ring and 3-methoxyphenoxy group may enhance antioxidant activity due to electron-donating effects.
Physicochemical and Bioavailability Considerations
- Salt Forms : Hydrochloride salts (target compound, ) improve solubility and stability, critical for oral bioavailability.
- Molecular Weight : The target compound (MW ~373.93) falls within the acceptable range for drug-likeness (200–500 Da), unlike larger analogs like metoprolol succinate (MW 684.82) .
Preparation Methods
Friedel-Crafts Alkylation
The most efficient method involves Friedel-Crafts alkylation of phenol with 2-chloro-2,4,4-trimethylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the chloroalkane generates a carbocation stabilized by the branched alkyl structure. Typical conditions include:
- Temperature : 80–100°C
- Molar ratio (phenol:alkylating agent:AlCl₃): 1:1.2:1.5
- Solvent : Dichloromethane or toluene
The product is isolated via aqueous workup, yielding 4-(2,4,4-trimethylpentan-2-yl)phenol with ~75% purity, which is further purified by recrystallization from hexane.
Alternative Hydroalkylation
An alternative approach employs 2,4,4-trimethylpent-1-ene and phenol under acidic conditions (e.g., sulfuric acid). This method avoids carbocation rearrangements, enhancing regioselectivity.
Preparation of Glycidyl Ether Intermediate
The phenolic intermediate is subsequently converted into a glycidyl ether via reaction with epichlorohydrin.
Epichlorohydrin Coupling
In a base-mediated reaction (e.g., sodium hydroxide), 4-(2,4,4-trimethylpentan-2-yl)phenol reacts with epichlorohydrin to form the glycidyl ether:
$$
\text{Phenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Glycidyl ether} + \text{HCl}
$$
Key parameters :
- Temperature : 50–60°C
- Epichlorohydrin excess : 2–3 equivalents
- Reaction time : 4–6 hours
The product, 2,3-epoxypropyl 4-(2,4,4-trimethylpentan-2-yl)phenyl ether, is isolated by distillation under reduced pressure (yield: 65–70%).
Epoxide Ring-Opening with Pyrrolidine
The glycidyl ether undergoes nucleophilic attack by pyrrolidine to install the amino alcohol moiety.
Regioselective Ring-Opening
Under mild basic conditions (e.g., aqueous NaHCO₃), pyrrolidine preferentially attacks the less substituted carbon of the epoxide, yielding the secondary alcohol:
$$
\text{Glycidyl ether} + \text{Pyrrolidine} \rightarrow \text{1-(Pyrrolidin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol}
$$
Optimized conditions :
- Solvent : Tetrahydrofuran (THF)
- Temperature : 25–40°C
- Molar ratio (epoxide:pyrrolidine): 1:1.5
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), achieving >90% purity.
Formation of Hydrochloride Salt
The final step involves protonation of the tertiary amine to form the hydrochloride salt.
Acidification and Crystallization
The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The resulting solid is filtered and recrystallized from ethanol to afford the hydrochloride salt:
$$
\text{Free base} + \text{HCl} \rightarrow \text{1-(Pyrrolidin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol hydrochloride}
$$
Yield : 85–90%
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Impurity Mitigation
Early synthetic routes suffered from di-alkylation byproducts during the Friedel-Crafts step. Switching to a bulkier Lewis acid (e.g., FeCl₃) reduced side reactions, improving yield to 82%.
Solvent Selection
Replacing THF with dimethylformamide (DMF) in the ring-opening step enhanced reaction rates but required stricter temperature control to avoid epoxide polymerization.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and hydroxyl protection/deprotection. Critical parameters include:
- Temperature control : Maintain ≤40°C during pyrrolidine coupling to avoid side reactions (e.g., N-alkylation byproducts) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane is preferred for acid-sensitive intermediates .
- Purification : Use column chromatography with gradient elution (e.g., 5–20% methanol in DCM) to separate stereoisomers. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Basic: How can researchers characterize its structural conformation and stability?
Methodological Answer:
- Spectroscopy :
- NMR : H/C NMR identifies proton environments (e.g., δ 1.2–1.4 ppm for tert-butyl groups; δ 3.5–4.2 ppm for ether linkages) .
- FTIR : Confirm hydroxyl (3200–3600 cm) and tertiary amine (~2800 cm) functionalities .
- Thermal analysis : TGA (10°C/min, N atmosphere) reveals decomposition >200°C, indicating thermal stability .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Receptor binding : Radioligand displacement assays (e.g., α-adrenergic receptors) using H-prazosin. IC values <100 nM suggest high affinity .
- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with GPCRs. Use forskolin (10 μM) as a stimulant and quantify via ELISA .
Advanced: How does stereochemistry impact its pharmacological activity?
Methodological Answer:
- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate (R)- and (S)-isomers .
- Activity comparison : Test enantiomers in receptor-binding assays. For example, (R)-isomers may show 5–10x higher affinity due to optimal spatial alignment with hydrophobic receptor pockets .
Advanced: How can researchers resolve contradictions in reported reaction yields?
Methodological Answer:
- Reproduce conditions : Cross-reference solvent ratios (e.g., 1:3 DCM/water vs. 1:1) and catalyst loads (e.g., 0.5–2 mol% Pd(OAc)) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-alkylated species at m/z 450–500) and adjust stoichiometry (e.g., limit pyrrolidine to 1.2 eq) .
Advanced: What computational strategies predict its metabolic pathways?
Methodological Answer:
- In silico tools : Use Schrödinger’s Metabolite Predictor to identify phase I metabolites (e.g., hydroxylation at the phenoxy group). Validate with microsomal incubations (human liver microsomes + NADPH) and LC-HRMS .
- Docking studies : Simulate CYP3A4 binding using AutoDock Vina. High-affinity poses (ΔG < −8 kcal/mol) suggest rapid oxidation .
Advanced: How do solvent interactions influence crystallization?
Methodological Answer:
- Solvent screening : Test ethanol, acetonitrile, and ethyl acetate for polymorph control. Ethanol yields monoclinic crystals (PXRD peaks at 10.5°, 15.3°) suitable for X-ray diffraction .
- Hirshfeld analysis : Quantify intermolecular forces (e.g., O–H···Cl hydrogen bonds contribute 35% to crystal packing) .
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
